molecular formula C20H19BrN4O3 B2477928 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-37-9

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2477928
CAS No.: 2034518-37-9
M. Wt: 443.301
InChI Key: MUFRIJQVWGGKBD-UHFFFAOYSA-N
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Description

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This compound is characterized by its unique structure, which includes a brominated benzoyl group, a piperidine ring, and a pyrido-pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido-pyrimidinone core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate formed in the previous step.

    Bromination and Methoxylation: The final steps involve the bromination of the benzoyl group and the introduction of the methoxy group. These reactions are typically carried out using brominating agents and methoxylating reagents under controlled conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the brominated benzoyl group, converting it to a less oxidized state.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, thereby modulating their activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Modulation of Signaling Pathways: It may influence various signaling pathways, such as the NF-kB pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Benzoyl Piperidine Derivatives: Compounds with similar benzoyl piperidine structures but different substituents can exhibit different pharmacological properties.

    Brominated Aromatic Compounds: These compounds have bromine atoms attached to aromatic rings, influencing their reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-28-14-4-5-17(21)16(11-14)19(26)24-9-6-13(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRIJQVWGGKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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